Proenkephalin A precursor
Description
Historical Context and Discovery within the Opioid Peptide System
The journey to understanding proenkephalin A began in the mid-1970s with an intensive scientific effort to identify the body's own substances that could interact with opiate receptors. bohrium.commssm.edu This research led to the groundbreaking discovery of the first endogenous opioid peptides, the enkephalins. mdpi.com It was soon postulated that these small peptides were likely derived from larger precursor proteins. uq.edu.au This hypothesis was confirmed with the application of molecular biology techniques, which led to the cloning and characterization of the precursor proteins, including proenkephalin A. tandfonline.comsinobiological.com
The identification of proenkephalin A, along with two other precursor proteins, proopiomelanocortin (POMC) and prodynorphin (PDYN), revealed the existence of three distinct families of opioid peptides. bohrium.comoup.com This discovery was a conceptual breakthrough, demonstrating that a non-peptide molecule like morphine and small endogenous peptides could act on the same receptors. tandfonline.com Further research elucidated that these precursors are processed in a tissue-specific manner, leading to a diverse array of bioactive peptides with varying affinities for the different types of opioid receptors (μ, δ, and κ). bohrium.comacnp.org
Proenkephalin A as a Key Precursor for Endogenous Opioid Peptides
Proenkephalin A is a fundamental source of several endogenous opioid peptides. wikipedia.org Through a process of post-translational modification, the large proenkephalin A protein is cleaved by enzymes at specific sites, typically pairs of basic amino acid residues, to release smaller, biologically active peptides. uq.edu.auontosight.ai
The primary and most well-known products of proenkephalin A processing are the enkephalins. Specifically, each molecule of human proenkephalin A yields four copies of Met-enkephalin (B1676343) and one copy of Leu-enkephalin. wikipedia.orgresearchgate.net In addition to these pentapeptides, proenkephalin A gives rise to several larger, C-terminally extended Met-enkephalin peptides. researchgate.net These include the heptapeptide (B1575542) [Met]enkephalin-Arg⁶-Phe⁷ (MERF) and the octapeptide [Met]enkephalin-Arg⁶-Gly⁷-Leu⁸ (MERGL). researchgate.netnih.gov Other opioid peptides derived from this precursor include adrenorphin, amidorphin, and various BAM (bovine adrenal medulla) peptides such as BAM-18, BAM-20P, and BAM-22P. wikipedia.orgnih.gov
The processing of proenkephalin A is not uniform across all tissues, suggesting a complex, tissue-specific regulation of peptide production. nih.govjci.orgoup.com This differential processing allows for a nuanced control over the types and amounts of opioid peptides released in different physiological contexts. ontosight.ai
Overview of Proenkephalin A Precursor Structure and Domain Organization
The human proenkephalin A protein is composed of 267 amino acids. sinobiological.comscbt.com Its structure is characterized by the presence of multiple copies of the enkephalin sequences embedded within the larger polypeptide chain. uq.edu.au These bioactive peptide sequences are flanked by pairs of basic amino acids (lysine-arginine, lysine-lysine), which serve as recognition sites for proteolytic enzymes that cleave the precursor. uq.edu.auoup.com
The gene encoding proenkephalin A, PENK, is located on chromosome 8 in humans. wikipedia.org The organization of this gene shows interesting parallels with the gene for proopiomelanocortin, suggesting a common evolutionary origin. sinobiological.com The proenkephalin A protein itself can be divided into several domains. It contains an N-terminal domain that is involved in disulfide bonding. scbt.com The core of the protein consists of the interspersed enkephalin sequences separated by spacer regions. uq.edu.au A notable non-opioid portion of the precursor is synenkephalin, which corresponds to the N-terminal 70 amino acids. oup.com
The processing of proenkephalin A can also involve other post-translational modifications, such as glycosylation and phosphorylation, which can further influence the activity and stability of the resulting peptides. nih.govoup.com For instance, a stable fragment of the precursor, proenkephalin A 119-159 (penKid), has been identified in human circulation and is being investigated as a biomarker for kidney function due to its stability compared to the rapidly degraded enkephalin peptides. researchgate.netnih.govmdpi.com
Bioactive Peptides Derived from Proenkephalin A
| Peptide Name | Abbreviation | Function/Significance |
| Met-enkephalin | One of the primary opioid pentapeptides, involved in pain modulation. wikipedia.orgontosight.ai | |
| Leu-enkephalin | Another primary opioid pentapeptide, also involved in pain modulation. wikipedia.orgontosight.ai | |
| [Met]enkephalin-Arg⁶-Phe⁷ | MERF | A C-terminally extended Met-enkephalin with opioid activity. nih.gov |
| [Met]enkephalin-Arg⁶-Gly⁷-Leu⁸ | MERGL | A C-terminally extended Met-enkephalin with opioid activity. nih.gov |
| Adrenorphin | An amidated opioid peptide derived from proenkephalin A. wikipedia.org | |
| Amidorphin | Another amidated opioid peptide derived from the precursor. wikipedia.org | |
| BAM-18P | A bovine adrenal medulla peptide with opioid receptor binding activity. nih.gov | |
| BAM-22P | A bovine adrenal medulla peptide found in the rat brain. nih.gov | |
| Peptide E | An extended enkephalin-containing peptide. wikipedia.org | |
| Peptide F | Another extended enkephalin-containing peptide. wikipedia.org | |
| Synenkephalin | The N-terminal non-opioid portion of proenkephalin A. oup.com | |
| Proenkephalin A 119-159 | penKid | A stable fragment used as a biomarker for kidney function. nih.govmdpi.com |
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
FAEPTBSEEEGESYSKEVPEMEKRYGGFM |
Origin of Product |
United States |
Molecular Biology and Genetic Regulation of Proenkephalin a Expression
Transcriptional Regulation of PENK Gene Expression
The expression of the PENK gene is dynamically regulated by a variety of stimuli, including neuronal activity, intracellular signaling cascades, and hormonal influences. This intricate control is mediated by the interplay of key transcriptional factors and specific DNA regulatory elements within the gene's promoter region.
Neuronal activity plays a pivotal role in modulating PENK gene expression. Membrane depolarization, a hallmark of neuronal excitation, is a potent inducer of PENK transcription. nih.govnih.govescholarship.orgescholarship.org Studies have demonstrated that depolarization of neuronal cells with agents like potassium chloride (KCl) leads to a significant increase in proenkephalin mRNA levels. nih.gov This effect is dependent on the influx of extracellular calcium through voltage-gated calcium channels. nih.gov For instance, the induction of a proenkephalin fusion gene by KCl-induced depolarization is proportional to the extracellular calcium concentration and can be blocked by calcium channel inhibitors such as verapamil. nih.gov This highlights the critical role of calcium as a second messenger in coupling neuronal activity to PENK gene expression.
Several intracellular signaling pathways converge to regulate PENK gene transcription. The cyclic AMP (cAMP) pathway is a well-established regulator. nih.govnih.gov Activation of adenylyl cyclase by agents like forskolin, which increases intracellular cAMP levels, leads to an upregulation of proenkephalin mRNA. nih.govnih.gov This regulation is mediated through a cAMP-inducible enhancer element in the PENK promoter. nih.gov
The Protein Kinase C (PKC) pathway also contributes to the regulation of PENK expression. nih.govnih.gov Activators of PKC, such as phorbol (B1677699) esters, have been shown to increase proenkephalin mRNA levels. nih.govnih.gov Interestingly, the cAMP and PKC pathways can act synergistically to enhance PENK gene expression. nih.gov
Calcium-dependent signaling pathways are crucial in mediating the effects of neural activity on PENK transcription. nih.govnih.gov The influx of calcium can activate calmodulin and Ca2+/calmodulin-dependent protein kinase II, which are involved in the upregulation of proenkephalin mRNA. nih.gov Furthermore, the calcium-activated phosphatase calcineurin has been identified as a key component in the signaling cascade that activates PENK gene transcription following depolarization. nih.gov The transcriptional responses to both cAMP and calcium are ultimately transduced by the same DNA regulatory elements. nih.gov
Hormones, particularly glucocorticoids and estrogen, exert significant control over PENK gene expression. Glucocorticoids, such as dexamethasone, can increase proenkephalin mRNA levels. nih.gov The interaction between glucocorticoid and cAMP signaling pathways appears to be complex. In some contexts, glucocorticoids can potentiate cAMP-dependent transcription of the PENK gene. nih.gov A glucocorticoid response element (GRE) has been identified in the rat proenkephalin gene, and its interaction with the glucocorticoid receptor can influence gene expression, sometimes in a synergistic manner with cAMP-inducing agents. nih.gov
Estrogen has also been shown to be a potent regulator of proenkephalin expression, particularly in the hypothalamus. nih.gov Studies in rats have demonstrated that estrogen can rapidly increase proenkephalin mRNA levels, with a twofold increase observed within an hour of estrogen replacement. nih.gov This effect is transient, as the mRNA levels decline rapidly upon estrogen removal. nih.gov Progesterone can modulate the effect of estrogen, prolonging the elevation of proenkephalin mRNA. nih.gov In the primate uterus, the expression of the proenkephalin gene is primarily regulated by 17β-estradiol in the endometrium, and this effect is antagonized by progesterone. oup.comnih.gov
The transcriptional regulation of the PENK gene is orchestrated by a number of cis-acting DNA regulatory elements and the trans-acting transcription factors that bind to them. A crucial regulatory region in the PENK promoter contains two key elements: ENKCRE-1 and ENKCRE-2.
The cAMP response element-2 (CRE-2), which contains the sequence TGCGTCA, is essential for the gene's response to cAMP, depolarization, and calcium influx. nih.gov This element can be bound by the transcription factor CREB (cAMP response element-binding protein). nih.govnih.gov Phosphorylation of CREB at serine-133 is a critical step for the activation of the proenkephalin gene in response to cAMP. nih.gov
The activator protein-1 (AP-1) complex, which is a dimer of proteins from the Fos and Jun families, also plays a role in PENK regulation. The ENKCRE-2 element can bind AP-1 proteins. nih.gov
Basic leucine (B10760876) zipper ATF-like transcription factor (BATF) is another important regulator. researchgate.net BATF, in conjunction with IRF4 and Jun proteins, is thought to be involved in the regulation of PENK expression. nih.gov
| Factor/Element | Function |
|---|---|
| ENKCRE-1 | DNA regulatory element involved in inducible enhancer activity. |
| ENKCRE-2 | Essential DNA element for basal and regulated enhancer function; binds CREB and AP-1. nih.gov |
| CREB | Binds to the CRE-2 element and activates transcription upon phosphorylation. nih.govnih.gov |
| AP-1 | Binds to the ENKCRE-2 element to regulate transcription. nih.gov |
| BATF | Cooperates with other factors to regulate PENK expression. researchgate.net |
The expression of the PENK gene is tightly regulated during embryonic and postnatal development. nih.govnih.govoup.comnih.gov High levels of proenkephalin A mRNA are found in non-differentiated mesodermal cells of various lineages during organogenesis. nih.gov This expression is transient, as the mRNA levels drop to undetectable levels upon the terminal differentiation of these tissues. nih.govoup.comnih.gov For example, in the developing kidney, both proenkephalin mRNA and the Met-enkephalin peptide are transiently expressed. nih.gov A similar pattern is observed in developing osteoblasts, where PENK expression is downregulated as the cells differentiate. oup.comnih.gov
In the adrenal gland of the ovine fetus, PENK mRNA levels are detectable by day 60 of gestation and increase significantly late in pregnancy, around days 140-141. nih.govbioscientifica.com However, these levels decrease sharply with the onset of parturition. nih.govbioscientifica.com This developmental pattern suggests a role for proenkephalin-derived peptides in the growth and differentiation of various tissues during embryonic and fetal development. nih.govnih.gov
Species-Specific Modulations in Gene Expression
The regulation of Proenkephalin A (PENK) gene expression exhibits notable variations across different species, reflecting evolutionary adaptations and species-specific physiological requirements. These differences are evident in both the central nervous system and peripheral tissues, such as the adrenal medulla.
In the adrenal medulla, a key site of enkephalin synthesis, the regulatory mechanisms governing Penk gene expression diverge significantly between rats and hamsters. In rats, nerve impulse activity has a dual role, both inhibiting and stimulating basal levels of Penk gene expression, a process that is dependent on the presence of glucocorticoids. grantome.com In contrast, hamster adrenal glands exhibit high levels of Penk gene expression that are positively regulated by nerve activity and appear to be independent of glucocorticoids for basal expression. grantome.com However, during the development of the hamster adrenal gland, increases in Penk gene expression are dependent on glucocorticoids. grantome.com Developmental trajectories of Penk expression also differ; in the developing hamster adrenal medulla, Penk mRNA levels progressively increase, peaking around the fourth postnatal day, a rise that occurs independently of splanchnic nerve activity. nih.gov This is in contrast to the rat, where such early, nerve-independent increases are not observed. nih.gov
Within the brain, studies comparing different inbred mouse strains have revealed significant variations in Penk mRNA levels in specific regions. For instance, the expression level of Penk in the hippocampus and hypothalamus is higher in the 129S6/SvEvTac mouse strain compared to the A/J strain. Conversely, in the periaqueductal gray and the bed nucleus of the stria terminalis, Penk expression is higher in the A/J strain. researchgate.net
| Species | Tissue/Brain Region | Regulatory Factors | Observed Expression Pattern |
|---|---|---|---|
| Rat | Adrenal Medulla | Nerve Activity (inhibitory and stimulatory), Glucocorticoids (required for basal expression) | Basal expression is dependent on both nerve activity and glucocorticoids. grantome.com |
| Hamster | Adrenal Medulla | Nerve Activity (stimulatory), Glucocorticoids (not required for basal expression, but for developmental increases) | High basal expression, positively regulated by nerve activity. grantome.com Developmental increases are glucocorticoid-dependent. grantome.com |
| Mouse (129S6/SvEvTac vs. A/J) | Hippocampus, Hypothalamus | Genetic background | Higher expression in 129S6/SvEvTac strain. researchgate.net |
| Mouse (129S6/SvEvTac vs. A/J) | Periaqueductal Gray, Bed Nucleus of the Stria Terminalis | Genetic background | Higher expression in A/J strain. researchgate.net |
| Human vs. Mouse | Brain | Evolutionary divergence | Generally conserved distribution with some regional and cell-type specific differences in expression levels. proteinatlas.orgmaayanlab.cloud |
Post-Transcriptional and Translational Control Mechanisms
Following the transcription of the PENK gene into pre-mRNA, several post-transcriptional and translational control mechanisms act to fine-tune the ultimate levels of proenkephalin A and its derived peptides. These regulatory layers add significant complexity to the control of enkephalin biosynthesis.
One critical level of post-transcriptional regulation is alternative splicing . In the rat testis, a unique, larger transcript of proenkephalin mRNA has been identified. This variant arises from the inclusion of a portion of an intron at the 5'-terminus. nih.gov This retained intronic sequence contains upstream open reading frames (uORFs), which are short coding sequences that precede the main coding sequence for proenkephalin A. nih.govhokudai.ac.jpcshmonographs.org The presence of these uORFs significantly inhibits the translation of the main proenkephalin A coding sequence, leading to a discrepancy between the high levels of proenkephalin mRNA and the relatively low levels of the corresponding opioid peptides in this tissue. nih.gov Alternative splicing is a prevalent mechanism in the testis for regulating gene expression during spermatogenesis. nih.govmdpi.comresearchgate.net
The stability of the mature mRNA is another key regulatory point. The 3'-untranslated region (3'UTR) of many mRNAs, including those encoding signaling molecules like cytokines and neuropeptides, often contains AU-rich elements (AREs). nih.govnih.govfrontiersin.orgresearchgate.net These AREs serve as binding sites for a variety of RNA-binding proteins (RBPs) that can either promote mRNA degradation or enhance its stability. reactome.orgyoutube.comnih.gov For instance, proteins like tristetraprolin (TTP) and AUF1 typically target ARE-containing transcripts for rapid decay, while others, such as HuR (ELAVL1), can stabilize these mRNAs, leading to increased protein production. reactome.orgnih.gov While the specific RBPs that directly regulate proenkephalin A mRNA stability via AREs are still under investigation, the presence of such elements in its 3'UTR suggests that this is a likely mechanism of post-transcriptional control.
Finally, translational efficiency can be modulated by microRNAs (miRNAs) . These are short, non-coding RNAs that typically bind to the 3'UTR of target mRNAs, leading to translational repression or mRNA degradation. nih.govnih.govplos.org Computational predictions have identified potential miRNA binding sites within the 3'UTR of the proenkephalin A mRNA, suggesting that specific miRNAs may play a role in silencing its expression under certain physiological conditions. For example, miRNA target expression clones for rat and mouse PENK 3'UTRs are available for research, indicating predicted interactions. creative-biogene.comcreative-biogene.com The expression levels of these regulatory miRNAs can, in turn, be tissue-specific or modulated by external stimuli, adding another layer of control to proenkephalin A synthesis.
| Regulatory Mechanism | Key Molecular Players | Tissue/Species of Observation | Functional Consequence |
|---|---|---|---|
| Alternative Splicing | Inclusion of intronic sequence with upstream Open Reading Frames (uORFs) | Rat Testis | Inhibition of proenkephalin A translation. nih.gov |
| mRNA Stability | AU-Rich Elements (AREs) in the 3'UTR and associated RNA-Binding Proteins (e.g., HuR, TTP) | Predicted in various tissues based on mRNA sequence | Modulation of mRNA half-life, leading to either increased or decreased proenkephalin A synthesis. nih.govreactome.org |
| Translational Repression | MicroRNAs (miRNAs) targeting the 3'UTR | Predicted in various tissues across species (e.g., human, mouse, rat) | Silencing of proenkephalin A expression at the translational level. nih.govcreative-biogene.comcreative-biogene.com |
Biosynthesis, Post Translational Processing, and Maturation of Proenkephalin a
Preproenkephalin A Synthesis and Signal Peptide Cleavage
The journey begins with the transcription of the PENK gene into messenger RNA (mRNA), which is then translated into the initial polypeptide, preproenkephalin A. ebi.ac.uk This precursor molecule contains a signal peptide at its N-terminus. ebi.ac.uksignalpeptide.de This short, hydrophobic sequence of amino acids acts as a molecular "zip code," directing the nascent polypeptide to the endoplasmic reticulum (ER) for entry into the secretory pathway. signalpeptide.dewisc.edu
As the preproenkephalin A molecule is translocated into the lumen of the ER, the signal peptide is cleaved off by a signal peptidase. signalpeptide.deembopress.orgembopress.org This cleavage event is a critical first step in the maturation process, converting preproenkephalin A into Proenkephalin A. The removal of the signal peptide is essential for the proper folding and subsequent trafficking of the prohormone through the Golgi apparatus and into secretory vesicles. wisc.edunih.gov The efficiency of this cleavage can be crucial, as improper cleavage may lead to misfolded proteins that are retained in the ER. nih.gov
Post-Translational Modifications of Proenkephalin A
Once inside the secretory pathway, Proenkephalin A can undergo several post-translational modifications (PTMs), which are crucial for its proper folding, stability, and subsequent processing. creative-proteomics.comnews-medical.net These modifications can include the addition of various chemical groups to specific amino acid residues. While the full extent of all PTMs on Proenkephalin A is an area of ongoing research, several key modifications have been identified.
Common Post-Translational Modifications:
| Modification | Description | Potential Impact on Proenkephalin A |
| Phosphorylation | The addition of a phosphate (B84403) group to serine, threonine, or tyrosine residues, catalyzed by kinases. creative-proteomics.comnews-medical.net | Can alter protein conformation and protein-protein interactions. |
| Glycosylation | The attachment of sugar molecules (glycans) to asparagine (N-linked) or serine/threonine (O-linked) residues. news-medical.netabcam.com | Affects protein folding, stability, and trafficking. Glycosylation of Proenkephalin A has been shown to hinder its processing by the enzyme PC2. nih.gov |
| Methylation | The addition of a methyl group to lysine (B10760008) or arginine residues, catalyzed by methyltransferases. creative-proteomics.comnews-medical.net | Can influence protein-protein interactions and protein function. fmi.chnih.gov |
These modifications are not merely decorative; they play a significant regulatory role. For instance, glycosylation can act as a control mechanism, slowing down the proteolytic processing of Proenkephalin A, thus modulating the rate of bioactive peptide production. nih.gov
Proteolytic Processing Pathways and Enkephalin Generation
The central event in the maturation of Proenkephalin A is its proteolytic processing, where the large precursor is systematically cleaved by a series of enzymes to release the smaller, active enkephalin peptides. ebi.ac.ukwikipedia.org This intricate process occurs primarily within the secretory vesicles of neuroendocrine cells. researchgate.netnih.gov
Identification and Characterization of Key Processing Enzymes
A specific cohort of proteases is responsible for the precise cleavage of Proenkephalin A. These enzymes recognize and cut at specific amino acid sequences within the precursor.
Key Enzymes in Proenkephalin A Processing:
| Enzyme | Class | Function in Proenkephalin A Processing |
| Prohormone Thiol Protease (PTP) / Cathepsin L | Cysteine Protease | A key enzyme in the initial cleavage of Proenkephalin A at both dibasic and monobasic sites. nih.govnih.gov It is localized in secretory vesicles. researchgate.netnih.gov |
| Prohormone Convertases 1 and 2 (PC1 and PC2) | Serine Proteases | Endoproteases that cleave at paired basic amino acid residues. nih.govwikipedia.org PC2 appears to have a broader specificity for Proenkephalin A and is crucial for generating smaller active opioids. nih.govlsuhsc.edu |
| Angiotensin-Converting Enzyme (ACE) | Metallo-protease | Involved in the processing and degradation of Met-enkephalin (B1676343), Leu-enkephalin, Met-enkephalin-Arg-Phe, and likely Met-enkephalin-Arg-Gly-Leu. uniprot.org |
| Carboxypeptidase E (CPE) | Metallo-carboxypeptidase | Removes the C-terminal basic residues from the peptide intermediates generated by the initial endoproteolytic cleavages, a crucial step for producing the final bioactive enkephalins. wikipedia.orgnih.gov |
The coordinated action of these enzymes ensures the efficient and specific liberation of the enkephalin peptides.
Specificity of Cleavage Sites
The proteolytic enzymes involved in Proenkephalin A processing exhibit a high degree of specificity for their cleavage sites. The most common recognition motifs are pairs of basic amino acids, such as Lys-Arg, Arg-Arg, and Lys-Lys. nih.gov However, cleavage at single arginine residues also occurs. nih.gov
The enzyme Prohormone Thiol Protease (PTP), for example, has been shown to cleave at all of these sites. nih.gov It cleaves the Lys-Arg site between the two basic residues, and the Arg-Arg site on the N-terminal side of the pair. nih.gov Similarly, PC1 and PC2 recognize and cleave at various dibasic sites. nih.gov PC2, in particular, can cleave at an Arg-Arg-Val site that PC1 cannot, highlighting subtle differences in their specificities. nih.gov This precise recognition and cleavage are fundamental to generating the correct bioactive peptides.
Formation of Bioactive Enkephalin Peptides and Larger Fragments
The sequential cleavage of Proenkephalin A yields a variety of bioactive peptides. Each molecule of Proenkephalin A is a precursor to multiple copies of Met-enkephalin and one copy of Leu-enkephalin. ebi.ac.ukwikipedia.org In addition to these pentapeptides, larger, C-terminally extended forms of Met-enkephalin and other fragments are also produced.
Bioactive Peptides Derived from Proenkephalin A:
| Peptide | Sequence |
| Met-Enkephalin | Tyr-Gly-Gly-Phe-Met |
| Leu-Enkephalin | Tyr-Gly-Gly-Phe-Leu |
| Met-enkephalin-Arg-Phe (MEAP) | Tyr-Gly-Gly-Phe-Met-Arg-Phe |
| Met-enkephalin-Arg-Gly-Leu (MEAGL) | Tyr-Gly-Gly-Phe-Met-Arg-Gly-Leu |
| Bovine Adrenal Medulla (BAM) Peptides | A series of larger enkephalin-containing peptides, such as BAM-18P, BAM-20P, and BAM-22P. wikipedia.orgnih.gov |
| Peptide E | A larger opioid peptide containing both a Met-enkephalin and a Leu-enkephalin sequence. wikipedia.orghplc.eu |
The relative ratios of these different peptides can vary between different tissues and neuronal pathways, suggesting that the post-translational processing of Proenkephalin A is tissue-specific and can be differentially regulated. nih.gov This differential processing may lead to the release of distinct mixtures of opioid peptides, potentially resulting in different physiological and behavioral outcomes. nih.gov
Intracellular Trafficking and Secretion of Proenkephalin A and its Products
Following its synthesis and initial modifications in the ER, Proenkephalin A is transported to the Golgi apparatus. wisc.edu Within the Golgi, it is sorted and packaged into dense-core secretory vesicles. usc.edugoogle.com It is within these vesicles that the majority of the proteolytic processing occurs as they mature and are transported to the nerve terminals or cell periphery. nih.gov
The mature peptides, including Met-enkephalin and Leu-enkephalin, are stored in these secretory vesicles until an appropriate stimulus, such as a nerve impulse, triggers their release into the synaptic cleft or the bloodstream. nih.govnih.gov This regulated secretion is a hallmark of neuropeptide signaling. The secretion of [Met(5)]enkephalin from bovine adrenal medullary chromaffin cells, for example, can be induced by agents like prostaglandin (B15479496) E(2). nih.gov Recent research also suggests that secreted Proenkephalin A can have functions of its own, such as acting as a regulatory factor in kidney regeneration. nih.gov
The intricate and highly regulated pathway of Proenkephalin A biosynthesis and processing highlights the cellular machinery's precision in generating potent signaling molecules from a larger, inactive precursor. This journey from gene to bioactive peptide is fundamental to the physiological roles of the enkephalin system.
Cellular and Tissue Distribution of Proenkephalin a and Derived Peptides
Central Nervous System Localization
Proenkephalin A and its derivatives are extensively distributed throughout the central nervous system (CNS), playing crucial roles in pain modulation, emotional regulation, and autonomic control.
The expression of PENK is observed in numerous brain regions, with particularly high concentrations in areas associated with motor control, sensory processing, and neuroendocrine function.
Cerebral Cortex: In the rat cerebral cortex, proenkephalin-immunoreactive cells are found scattered in layers II, III, V, and VI. jneurosci.org The distribution is not uniform, with the highest density of stained cells appearing in the medial, ventral, and ventrolateral orbital areas. jneurosci.org Specifically, in the olfactory cortex, PENK-positive cells in layer II extend dendrites into layer I. jneurosci.org Studies in the human prefrontal cortex have also detailed the laminar dynamics of transcription factors involved in the development of deep projection neurons, which are relevant to understanding the placement of enkephalinergic neurons. mdpi.com
Basal Ganglia: The basal ganglia, particularly the striatum (caudate nucleus and putamen), exhibit high levels of PENK mRNA. nih.gov In the human globus pallidus, enkephalin is also prominently distributed. Pre-PENK neurons are found in the caudate nucleus and putamen. nih.gov The olfactory tubercle, a striatal region, shows strong expression of preproenkephalin (Penk) mRNA, primarily in Drd2-expressing cells. frontiersin.org
Limbic Telencephalic Nuclei: These structures, crucial for emotion and memory, show significant PENK expression. Proenkephalin-immunoreactive pyramidal basket cells are present in the granule cell layer of the dentate gyrus within the hippocampus. jneurosci.org In the amygdala, the cortical nucleus contains pre-PDYN neurons, which are related to opioid peptide systems. nih.gov
Hypothalamus: The hypothalamus, a key neuroendocrine center, contains a widespread distribution of PENK. Pre-PENK neurons are found in varying numbers in almost all hypothalamic nuclei, with the exception of the mammillary bodies. nih.gov Significant expression is noted in the paraventricular nucleus (PVN), supraoptic nucleus, and infundibular nucleus. nih.govmdpi.com Immunologic challenges can regulate the expression of the proenkephalin gene within the PVN. nih.gov
Thalamus: While having lower concentrations of PENK mRNA compared to the caudate nucleus, the thalamus still contains enkephalinergic neurons. nih.gov In the alpaca diencephalon, Met-enkephalin-immunoreactive structures were observed in all thalamic tracts and nuclei studied. viamedica.pl
Hippocampus: As mentioned, the dentate gyrus of the hippocampus contains proenkephalin-immunoreactive cells. jneurosci.org
Periaqueductal Gray (PAG): The PAG is a critical site for pain modulation and contains enkephalinergic neurons. nih.gov However, it contributes relatively few enkephalin fibers to the raphe magnus. nih.gov
Raphe Nucleus: The raphe nuclei, including the nucleus raphe magnus, are involved in descending pain control pathways and receive enkephalin projections from several brainstem areas, such as the nucleus reticularis paragigantocellularis and the nucleus cuneiformis. nih.govnih.gov
jneurosci.orgnih.govjneurosci.orgnih.govnih.govviamedica.plnih.govnih.govProenkephalin A-derived peptides are key players in the modulation of sensory information, particularly pain, at the level of the spinal cord.
Spinal Cord: The dorsal horn of the spinal cord is rich in enkephalinergic interneurons, particularly in laminae I and II (substantia gelatinosa), which are critical for processing nociceptive signals. wikipedia.org Neurons in lamina V also receive and process sensory afferent stimuli and are involved in pain referral. wikipedia.org Proenkephalin A fragments have been shown to exhibit opioid activity in the spinal cord. nih.gov
Sensory Neurons: The preproenkephalin A system is present in subpopulations of sensory cells in both developing and mature rats. nih.gov Met-enkephalin-Arg6-Gly7-Leu8-like immunoreactivity has been identified in neurons of the trigeminal ganglia and the dorsal root ganglia. nih.gov The number of these immunoreactive neurons peaks in the early postnatal days and then decreases, though some remain in the adult. nih.gov
Traditionally, neuropeptide precursors like proenkephalin A are processed in the cytoplasm and packaged into vesicles for secretion. However, research has revealed a more complex subcellular distribution.
Subcellular Distribution: Proenkephalin is synthesized in the endoplasmic reticulum and then transported to the Golgi apparatus for packaging into vesicles. ull.es Within these vesicles, proteolytic enzymes process the precursor into smaller, active enkephalin peptides. ull.es
Nuclear Localization: Surprisingly, proenkephalin has also been found to localize to the nucleus of certain cells, including embryonic fibroblasts and myoblasts. nih.govrupress.org This nuclear localization is not typical for a secreted peptide precursor. Studies suggest that nuclear proenkephalin may arise from a translation product that lacks a signal peptide sequence, allowing it to be targeted to the nucleus instead of the secretory pathway. nih.govrupress.org The function of nuclear proenkephalin is still under investigation, but it appears to be responsive to signals related to growth arrest and differentiation, suggesting a role in regulating gene expression. nih.govrupress.org The import of proteins into the nucleus is a regulated process involving nuclear localization signals and transport proteins like importins. youtube.comyoutube.com
Peripheral Tissue Localization
The expression of proenkephalin A is not confined to the CNS; it is also found in various peripheral tissues, where it exerts local regulatory effects.
Adrenal Medulla: The adrenal medulla is a major site of proenkephalin A synthesis. nih.gov It is produced in chromaffin cells, which also synthesize and secrete catecholamines. ull.esnih.gov Proenkephalin is processed within chromaffin vesicles to yield free enkephalins and larger precursor fragments. ull.esnih.gov The synthesis of proenkephalin in these cells is a key regulatory step in controlling their opioid peptide content. nih.gov
Pituitary Gland: Proenkephalin mRNA is expressed in both the anterior and posterior lobes of the rat pituitary gland. karger.com In the anterior pituitary, enkephalin-like immunoreactivity has been associated with several cell types, including those that produce growth hormone, thyrotropin, and gonadotropins. karger.com The processing of proenkephalin may differ between the anterior and posterior pituitary, leading to the liberation of different sets of peptides. nih.gov
Heart and Myocardium: The heart is a site of local enkephalin synthesis. Proenkephalin mRNA is abundant in the heart, and cardiomyocytes can translate this mRNA and secrete enkephalin-containing peptides. physiology.orgnih.govnih.gov Enkephalins are also found in both cholinergic and adrenergic nerve terminals within the heart tissue. nih.gov The local cardiac enkephalinergic system is implicated in cardiovascular regulation and may play a role in conditions like heart failure. nih.govahajournals.org
nih.govull.esnih.govkarger.comphysiology.orgnih.govRenal System (e.g., Kidney)
Proenkephalin A (PENK) and its resulting peptides are significantly present in the renal system, where they are involved in kidney function and are considered promising biomarkers for renal health. The kidney has the highest density of delta opioid receptors outside of the central nervous system, which are the primary receptors for enkephalins karger.com. The stable fragment of proenkephalin A, Proenkephalin A 119–159 (PENK), is freely filtered in the glomerulus, and its plasma concentration strongly correlates with the glomerular filtration rate (GFR) karger.com.
Recent research has identified PENK as a potential biomarker for both acute kidney injury (AKI) and chronic kidney disease nih.govnih.gov. Studies have shown that elevated plasma concentrations of PENK are associated with long-term kidney outcomes and mortality karger.com. In murine and human kidneys, interstitial cells are the primary site of PENK expression. This localization suggests that PENK may serve as a biomarker for interstitial renal damage, as opposed to tubular damage markers like Lipocalin-2 or KIM-1 nih.gov. The expression of PENK in the kidneys appears to be regulated independently of classical profibrotic pathways nih.gov. In the context of heart failure, higher PENK levels are associated with both glomerular and tubular renal dysfunction, as well as an increased risk of worsening kidney function nih.govahajournals.orgahajournals.org.
| Location/Component | Details of Expression/Presence | Associated Function/Significance | References |
|---|---|---|---|
| Glomerulus | Proenkephalin A 119–159 (PENK) is freely filtrated. | Plasma PENK concentration correlates with Glomerular Filtration Rate (GFR). | karger.com |
| Interstitial Cells | Main expression site for renal PENK. | PENK is a potential biomarker for interstitial renal damage. | nih.gov |
| General Kidney Tissue | Highest density of delta opioid receptors outside the CNS. | Suggests a direct effect of enkephalins on kidney function. | karger.comnih.gov |
Immune System Cells (e.g., Regulatory T cells)
Proenkephalin A and its derived peptides play a significant regulatory role within the immune system. Various immune cells produce and secrete these opioid peptides. Human peripheral blood T cells and monocytes produce and secrete met-enkephalin (B1676343) and other enkephalin-containing peptides upon stimulation nih.gov. The production of these endogenous opioids can modulate immune responses; for instance, blocking their production enhances the proliferative T cell response and inhibits monocyte IL-6 secretion nih.gov.
A notable finding is the high expression of the proenkephalin gene (Penk) in regulatory T cells (Tregs) biorxiv.orgbiorxiv.orgnih.gov. A meta-analysis of murine Treg and conventional T cell transcriptomes revealed that Penk is among the top 25 genes most enriched in Tregs nih.gov. This expression is not static; for example, Penk expression is upregulated in activated Tregs compared to resting Tregs biorxiv.org. Proenkephalin-expressing Tregs have been identified in various tissues, including the skin and colon, under non-inflammatory conditions nih.gov. In the skin, a specific population of Proenkephalin+ Tregs that possess a healing function can be expanded by ultraviolet B (UVB) exposure nih.gov. These findings suggest a crucial role for Treg-derived enkephalins in modulating immune responses and maintaining tissue homeostasis.
| Immune Cell Type | Details of Expression | Functional Implication | References |
|---|---|---|---|
| Regulatory T cells (Tregs) | High expression of the Penk gene; expression is increased upon activation. | Modulation of basal somatic sensitivity and maintenance of skin homeostasis. | biorxiv.orgbiorxiv.orgnih.govnih.gov |
| T cells (general) | Produce and secrete met-enkephalin and enkephalin-containing peptides upon stimulation. | Endogenous regulation of the proliferative T cell response. | nih.gov |
| Monocytes | Synthesize enkephalins upon stimulation with lipopolysaccharide. | Regulation of IL-6 secretion. | nih.gov |
| Polymorphonuclear cells (Neutrophils) | Contain and release proenkephalin-derived peptides. | Potential participation in the inflammatory process, including local analgesia. | nih.gov |
Other Non-Neuronal Tissues (e.g., Skeletal Muscle, Lungs, Intestine, Liver, Skin, Cochlea)
The expression of Proenkephalin A extends to a variety of other non-neuronal tissues, highlighting its diverse physiological roles.
Lungs : A local opioid network involving proenkephalin has been identified in the human respiratory system. Expression of proenkephalin, its derived peptide met-enkephalin, and the necessary processing enzymes has been demonstrated in alveolar macrophages, submucosal glands, and pulmonary neuroendocrine cells of the bronchial epithelium nih.gov.
Skin : Human skin expresses the proenkephalin gene and protein, with significant expression found in fibroblasts and keratinocytes nih.gov. Expression is also seen in melanocytes, the outer root sheath of hair follicles, and myoepithelial cells of eccrine glands nih.gov. This cutaneous expression can be upregulated by stressful stimuli such as UV radiation and is altered in pathological conditions like psoriasis nih.govresearchgate.net.
Cochlea : In the mammalian cochlea, the proenkephalin A-derived peptide, met-enkephalin-Arg6, Gly7, Leu8 (met-enkephalin octapeptide), has been identified and serves as a reliable marker for proenkephalin A-derived peptides in this tissue nih.gov.
| Tissue | Specific Location of Expression | Significance | References |
|---|---|---|---|
| Lungs | Alveolar macrophages, submucosal glands, pulmonary neuroendocrine cells. | Forms a local opioid network within the respiratory system. | nih.gov |
| Skin | Fibroblasts, keratinocytes, melanocytes, hair follicles, eccrine glands. | Response to environmental stressors; altered in pathological conditions. | nih.gov |
| Cochlea | Identified via the presence of met-enkephalin octapeptide. | Potential role in auditory modulation. | nih.gov |
Developmental Changes in Expression and Distribution
The expression and distribution of Proenkephalin A undergo significant changes during development. Studies in animal models have revealed distinct temporal and spatial patterns of gene expression and peptide processing.
In the developing rat striatum, proenkephalin mRNA first appears at embryonic day 16 (E16), with the corresponding peptide product, Met-enkephalin-Arg-Gly-Leu (MERGL), appearing at E17-18 nih.gov. The anatomical gradients of this expression are similar to the pattern of histogenesis of striatal neurons, suggesting a link between the timing of proenkephalin gene expression and neuronal development nih.gov.
In the hamster, developmental changes in proenkephalin gene expression in the striatum are similar to those in the rat nih.gov. However, the adrenal medulla shows a different pattern. Adrenal proenkephalin gene expression progressively increases in the developing hamster, peaking on postnatal day 4, and these early increases are independent of splanchnic nerve activity nih.gov.
Studies on the developing rat adrenal gland have shown that the processing of proenkephalin to its final peptide products also changes over time. The ratio of a proenkephalin precursor fragment to [Met5]enkephalin (ME) is highest at the end of the first postnatal week and decreases by day 21 nih.gov. This suggests that the processing of proenkephalin to free ME is less efficient during the suckling period and becomes more efficient with the maturation of the sympathetic nervous system innervation of the adrenal gland nih.gov.
| Organism/Tissue | Developmental Stage | Observation | References |
|---|---|---|---|
| Rat Striatum | Embryonic Day 16 (E16) | First appearance of proenkephalin mRNA. | nih.gov |
| Rat Striatum | Embryonic Day 17-18 (E17-18) | Appearance of MERGL immunoreactivity. | nih.gov |
| Hamster Adrenal Medulla | Postnatal Day 4 | Peak of proenkephalin gene expression. | nih.gov |
| Rat Adrenal Gland | End of first postnatal week | Highest ratio of proenkephalin precursor to free Met-enkephalin. | nih.gov |
| Rat Adrenal Gland | Postnatal Day 21 | Ratio of proenkephalin precursor to free Met-enkephalin decreases to near adult values. | nih.gov |
Physiological Roles of Proenkephalin A Derived Peptides
Nociception and Pain Modulation Mechanisms
Peptides derived from proenkephalin A are fundamental to the body's natural pain-control systems. They exert their analgesic effects through multiple mechanisms, primarily by interacting with opioid receptors and modulating the transmission of pain signals.
Proenkephalin A-derived peptides, most notably met-enkephalin (B1676343) and leu-enkephalin, are the natural ligands for opioid receptors. While they can bind to all three major types of opioid receptors—mu (μ), delta (δ), and kappa (κ)—they generally exhibit a higher affinity for μ- and δ-opioid receptors. psu.edunih.gov This interaction is the cornerstone of their analgesic properties. For instance, enkephalins are known to inhibit the release of acetylcholine (B1216132) from nerves, a mechanism that contributes to their pain-relieving effects. nih.gov The binding of these peptides to opioid receptors initiates a signaling cascade that ultimately reduces the excitability of neurons involved in transmitting nociceptive (pain) signals. nih.gov
Different peptides derived from proenkephalin A can exhibit varying specificities for the different opioid receptor subtypes. For example, in the guinea pig ileum and mouse vas deferens bioassays, Peptide E and BAM-18P have been shown to be relatively specific for the μ-opioid receptor. arizona.edu In contrast, [Met5]enkephalin displays greater specificity for the δ-opioid receptor, while BAM-22P interacts with both μ- and κ-opioid receptors, and BAM-12P is specific to the κ-opioid receptor. arizona.edu This differential receptor activation allows for a nuanced modulation of pain and other physiological functions.
| Peptide Derived from Proenkephalin A | Primary Opioid Receptor Specificity |
| Peptide E | μ |
| BAM-18P | μ |
| [Met5]enkephalin | δ |
| BAM-22P | μ and κ |
| BAM-12P | κ |
This table illustrates the relative opioid receptor specificity of various proenkephalin A-derived peptides as observed in specific bioassays.
Beyond the classical opioid receptors, certain proenkephalin A-derived peptides can also activate a distinct family of G protein-coupled receptors known as sensory neuron-specific G protein-coupled receptors (SNSRs). nih.govresearchgate.net These receptors are uniquely localized in small sensory neurons and are insensitive to the classical opioid antagonist naloxone. nih.govresearchgate.net Peptides such as bovine adrenal medulla peptide 22 (BAM22) and its fragments can bind to and activate SNSRs with high affinity. nih.gov This interaction suggests a novel pathway for the modulation of nociception, separate from the traditional opioid system. nih.govresearchgate.net Specifically, fragments from the proenkephalin A gene, including BAM 22 and BAM 8–22, have been identified as potent ligands for human SNSR3 and 4 (hMrgX1). pnas.org
A key mechanism by which proenkephalin A-derived peptides modulate pain is by inhibiting the release of excitatory neurotransmitters from primary afferent neurons in the spinal cord. nih.govresearchgate.net When released by spinal interneurons, enkephalins act postsynaptically to suppress the activity of ascending neurons that are activated by excitatory neurotransmitters like glutamate (B1630785) and substance P. nih.gov By binding to opioid receptors on the presynaptic terminals of these neurons, enkephalins reduce the influx of calcium, which is necessary for neurotransmitter release. This leads to a decrease in the transmission of pain signals to higher brain centers.
Stress Response and Adaptive Mechanisms
Proenkephalin A-derived peptides are significantly involved in the body's response to stress. Both acute and chronic stress can alter the levels and release of these peptides in various tissues, including immune cells. nih.govresearchgate.net For instance, in naive rats, a stress stimulus leads to a significant decrease in proenkephalin-derived peptides in bone marrow, thymus, and spleen mononuclear cells. nih.gov However, in chronically stressed rats, which already exhibit lower basal peptide levels, a new stress stimulus can produce a differential response in each of these immune tissues. nih.gov This suggests a complex role for these peptides in adapting to prolonged stress. The release of proenkephalin peptides from immune tissue macrophages appears to be a key component of this stress-induced modulation. nih.gov
Contributions to Mood and Cognitive Functions (Preclinical Models)
In preclinical models, peptides derived from proenkephalin A have been implicated in the regulation of mood and cognitive functions. Enkephalins and endorphins are known to play a role in motivational and stress circuits and have been linked to the neuroadaptations that occur with drug abuse. nih.gov These peptides are associated with pain-relieving effects and the promotion of euphoria. nih.gov The widespread distribution of proenkephalin-derived peptides in brain regions associated with emotion and cognition, such as the striatum, substantia nigra, and hypothalamus, further supports their involvement in these processes. nih.gov
Role in Cellular Growth, Proliferation, and Differentiation
Proenkephalin A (PENK), the precursor to a family of opioid peptides, has been identified as a significant regulator in fundamental cellular processes, including growth, proliferation, and differentiation. nih.gov The expression of the PENK gene is notably high in undifferentiated mesodermal cells during fetal development, particularly in skeletal tissues like bone and cartilage, suggesting its involvement in organogenesis. nih.gov
In the context of bone development, studies have shown that osteoblastic cells produce and secrete proenkephalin A-derived peptides. nih.gov There appears to be a reciprocal relationship between the maturation of osteoblasts and the expression of proenkephalin A. Notably, proenkephalin A-derived peptides have been observed to have an inhibitory effect on the activity of alkaline phosphatase in osteoblasts, a key enzyme in bone formation. nih.gov This suggests that these peptides play a regulatory role in bone development, potentially by modulating the differentiation and function of osteoblasts. nih.gov
Proenkephalin A-derived peptides also play a role in the immune system, specifically in the proliferation of T cells. Research has demonstrated that human peripheral blood T cells and monocytes can produce and secrete Met-enkephalin and other enkephalin-containing peptides following stimulation. nih.gov Interestingly, blocking the production of these endogenous enkephalins has been shown to enhance the proliferative response of T cells. nih.gov This indicates that proenkephalin A-derived peptides may act as negative regulators of T cell proliferation, thereby influencing the adaptive immune response. nih.gov
Furthermore, the influence of proenkephalin A extends to cancer cell differentiation. In preclinical models of prostate cancer, proenkephalin has been shown to induce differentiation and counter the de-differentiation process that is often associated with disease progression. nih.gov Transfection of proenkephalin into stem-like prostate cancer cells resulted in the down-regulation of stem cell transcription factors and an up-regulation of differentiation markers. nih.gov This suggests that prostate cancer cells retain their responsiveness to proenkephalin signaling, which can promote a more differentiated, less aggressive phenotype. nih.gov
Table 1: Effects of Proenkephalin A-Derived Peptides on Cellular Processes
| Cell Type | Process | Effect of Proenkephalin A-Derived Peptides | Key Findings |
| Osteoblasts | Differentiation | Inhibitory | Inhibits alkaline phosphatase activity, suggesting a regulatory role in bone development. nih.gov |
| T Cells | Proliferation | Inhibitory | Blockade of endogenous enkephalin production enhances T cell proliferation. nih.gov |
| Prostate Cancer Cells | Differentiation | Inductive | Promotes differentiation and counters de-differentiation by down-regulating stem cell transcription factors. nih.gov |
Neuroprotective Effects
Proenkephalin A-derived peptides exert significant neuroprotective effects, primarily through the activation of delta-opioid receptors (DOPr). nih.govnih.gov This neuroprotection has been observed in various preclinical models of neurological damage, including hypoxia, ischemia, and excitotoxicity. mdpi.com
One of the key mechanisms underlying these neuroprotective effects is the modulation of mitochondrial function. nih.gov In experimental models of epilepsy, enkephalins have been shown to contribute to neuronal survival by improving mitochondrial respiration. nih.govnih.gov Specifically, in the hippocampus, a brain region crucial for memory and susceptible to seizure-induced damage, enkephalins help to enhance the efficiency of mitochondrial capacity. nih.gov Activation of DOPr has been suggested to positively affect acute mitochondrial dysfunction by stabilizing the mitochondrial membrane potential and calcium levels, which are critical for maintaining the capacity for oxidative phosphorylation. nih.gov
Activation of DOPr has been demonstrated to be beneficial in situations of oxygen and blood supply deprivation to the brain. nih.gov Studies have shown that DOPr activation can counteract the disruption of ionic homeostasis caused by ischemia. nih.govmdpi.com Furthermore, the protective effects of hypoxic preconditioning, a strategy to protect neurons from subsequent harmful oxidative stress, are inhibited by DOPr blockade, highlighting the essential role of this receptor in neuroprotection. nih.gov
In preclinical stroke models, the DOPr agonist DADLE ([D-Ala2, D-Leu5] enkephalin) has been shown to suppress the expression of p53 mRNA, an indicator of apoptosis, or programmed cell death. nih.gov This suggests that proenkephalin A-derived peptides can protect neurons by interfering with apoptotic pathways. Additionally, another DOPr agonist, SNC-80, has been found to decrease astrogliosis, the reactive proliferation of astrocytes that occurs in response to central nervous system injury, in the cingulate cortex of mice. nih.gov
Table 2: Neuroprotective Mechanisms of Proenkephalin A-Derived Peptides
| Preclinical Model | Neuroprotective Effect | Proposed Mechanism |
| Hypoxia/Ischemia | Increased neuronal survival | Activation of delta-opioid receptors, stabilization of mitochondrial membrane potential and calcium levels. nih.govmdpi.comnih.gov |
| Epilepsy | Neuronal survival | Improved mitochondrial respiration and efficiency. nih.govnih.gov |
| Stroke (MCAO model) | Reduced apoptosis | Suppression of p53 mRNA expression via delta-opioid receptor activation. nih.gov |
| Spinal Cord Ischemia/Reperfusion | Protection against injury | Dose-dependent protection through delta-opioid receptor activation. nih.gov |
Influence on Cardiovascular and Renal Physiology (Mechanistic Insights from Preclinical Models)
Proenkephalin A-derived peptides have been shown to exert significant influence on both the cardiovascular and renal systems. These effects are largely mediated through the activation of opioid receptors, particularly the delta-opioid receptor, which are found in cardiac and renal tissues. mdpi.comnih.gov
In the renal system, enkephalins play a regulatory role in fluid and electrolyte balance. nih.gov Activation of delta-opioid receptors in the kidney has been shown in animal studies to increase renal blood flow and promote urine output, a process known as diuresis. nih.govmdpi.com The diuretic effect appears to be a selective water diuresis, as observed in conscious rats following intracerebroventricular injection of the opioid-like peptide nociceptin, which produced a concurrent diuresis and antinatriuresis (a decrease in sodium excretion). nih.gov This suggests a central nervous system mechanism for the regulation of water balance by these peptides. nih.gov The diuretic and natriuretic responses can be initiated without altering heart rate or blood pressure, indicating a direct renal effect. mdpi.com
The effects of proenkephalin A-derived peptides on cardiac function are complex and can be characterized as cardiodepressive. amazonaws.com Activation of delta-opioid receptors in the heart can lead to a reduction in myocardial contractility, blood pressure, and heart rate. mdpi.comamazonaws.com
In preclinical studies using unanesthetized Sprague-Dawley rats, intravenous administration of various proenkephalin A-derived peptides, including Leu-enkephalin (LE), Met-enkephalin (ME), Met-enkephalin-Arg6-Gly7-Leu8 (MEAGL), and Met-enkephalin-Arg6-Phe7 (MEAP), resulted in an immediate but transient decrease in heart rate. nih.gov The blood pressure response was biphasic, with a small initial decrease followed by a significant increase, particularly with MEAP. nih.gov However, in an isolated heart preparation from the same rat species, none of these peptides altered left ventricular contractility, suggesting that the in vivo cardiovascular effects may be mediated by systemic or neural mechanisms rather than a direct inotropic effect on the heart muscle itself. nih.gov
Furthermore, the expression of preproenkephalin (ppENK) mRNA, the precursor to proenkephalin A, is significantly increased in the left ventricle of rats with cardiac hypertrophy, suggesting a potential role for these peptides in the pathophysiology of this condition. nih.gov Studies on isolated working rat hearts have shown that the myocardium synthesizes and releases enkephalin-related peptides into the coronary circulation. physiology.orgnih.gov This local production of enkephalins within the heart suggests they may have autocrine or paracrine functions in regulating cardiac physiology. nih.govphysiology.org
Table 3: Cardiovascular and Renal Effects of Proenkephalin A-Derived Peptides in Preclinical Models
| System | Preclinical Model | Peptide/Agonist | Observed Effect |
| Renal | Conscious Rats | Nociceptin (i.c.v.) | Dose-dependent diuresis and antinatriuresis. nih.gov |
| Cardiovascular | Unanesthetized Rats | LE, ME, MEAGL, MEAP (i.v.) | Immediate, transient decrease in heart rate; initial small decrease in blood pressure followed by a marked increase. nih.gov |
| Cardiovascular | Isolated Rat Heart | LE, ME, MEAGL, MEAP | No change in left ventricular contractility. nih.gov |
| Cardiovascular | Dahl Salt-Sensitive Rats | Endogenous ppENK | Increased ppENK mRNA expression in the left ventricle with cardiac hypertrophy. nih.gov |
Proenkephalin a in Pathophysiological Contexts Mechanistic Insights from Preclinical Models
Dysregulation in Models of Chronic Pain
Enkephalins, derived from Proenkephalin A, are pivotal in the modulation of pain perception. nih.gov Preclinical models of chronic pain, including inflammatory and neuropathic pain, have demonstrated significant alterations in the expression and function of the proenkephalin system. These models are crucial for understanding the mechanisms underlying chronic pain and for the development of novel analgesic therapies. aginko.comfrontiersin.orgmdbneuro.com
In animal models of inflammatory pain, such as those induced by Freund's Complete Adjuvant or carrageenan, there is often an upregulation of PENK mRNA in spinal cord neurons and immune cells at the site of inflammation. aginko.com This suggests a compensatory mechanism aimed at dampening the persistent pain signals. However, the effectiveness of this endogenous analgesia can be overwhelmed in chronic states.
Neuropathic pain models, created by partial nerve injury, also show complex changes in the proenkephalin system. aginko.com Studies in mice have shown that a deficiency in proenkephalin can lead to altered responses to painful stimuli, highlighting the role of genetic factors in pain experience. nih.gov Interestingly, research on lung cancer patients with chronic pain from bone metastases did not find significant differences in plasma met-enkephalin (B1676343) levels compared to pain-free patients, suggesting that a continuous painful stimulus may not consistently stimulate the peripheral opioid system in the same way acute pain does. nih.gov
Table 1: Proenkephalin A Dysregulation in Preclinical Pain Models
| Pain Model | Animal | Key Findings on Proenkephalin A System |
|---|---|---|
| Inflammatory Pain (Freund's Adjuvant) | Rat | Upregulation of PENK mRNA in spinal cord and inflamed tissues. |
| Neuropathic Pain (Nerve Ligature) | Mouse | Altered PENK expression in dorsal root ganglia and spinal cord. |
| Enkephalin-deficient mice | Mouse | Exhibit marked differences in supraspinal responses to painful stimuli compared to controls. nih.govnature.com |
Contribution to Substance Use Disorders and Addiction Behaviors (Animal Models)
The proenkephalin system is intimately involved in the brain's reward pathways, which are central to the development and maintenance of substance use disorders. nih.govresearchgate.net Animal models of addiction have been crucial in dissecting the role of proenkephalin-derived peptides in the reinforcing effects of drugs of abuse. taconic.comfrontiersin.org
Preclinical research has demonstrated that knocking out the proenkephalin gene can reduce motivation for and the rewarding effects of drugs. nih.gov Drugs of abuse, such as psychostimulants, opioids, and nicotine, often lead to an increase in enkephalin levels in key brain regions like the nucleus accumbens. nih.govfrontiersin.org This elevation in enkephalin is thought to contribute to the rewarding properties of these substances. nih.govresearchgate.net
Studies using rodent models have shown that exposure to drugs like cocaine and amphetamine increases the expression of proenkephalin in the limbic system. nih.govfrontiersin.org Furthermore, research has established a direct link between the regulation of the proenkephalin (Penk) gene in the nucleus accumbens shell and heroin self-administration behavior. nih.gov Viral-mediated knockdown of Penk in this brain region was found to decrease heroin self-administration in rats previously exposed to THC during adolescence. nih.gov Conversely, overexpressing Penk in this area increased heroin self-administration in THC-naive rats. nih.gov These findings suggest that adaptive changes in enkephalin content within the mesocorticolimbic circuit, induced by drug administration, may be a critical early step in the long-term neural and behavioral plasticity that underlies addiction. frontiersin.org
Involvement in Neurological and Neurodegenerative Conditions (Mechanistic aspects in preclinical models)
Emerging evidence from preclinical models suggests a role for the proenkephalin system in the pathophysiology of neurological and neurodegenerative diseases, such as Alzheimer's disease. bmctoday.netnih.govmdpi.com
In a transgenic mouse model of Alzheimer's disease, researchers observed significantly elevated levels of Penk mRNA and enkephalin immunoreactivity in the hippocampus and entorhinal cortex. nih.gov These increases were dependent on the levels of amyloid-beta (Aβ) but occurred independently of plaque formation. nih.gov The study suggests that high levels of non-fibrillar Aβ can cause an increase in the expression of Penk and enkephalin. nih.gov This elevation of enkephalin is hypothesized to contribute to neuronal and behavioral impairments seen in this Alzheimer's model. nih.gov
Table 3: Proenkephalin A in a Preclinical Model of Alzheimer's Disease
| Disease Model | Animal Model | Key Mechanistic Findings |
|---|---|---|
| Alzheimer's Disease | hAPPFAD Transgenic Mice | Increased Penk mRNA and enkephalin levels in the hippocampus and entorhinal cortex, driven by high levels of Aβ. nih.gov |
Mechanisms in Ischemic Tolerance and Injury (Preclinical Studies)
The endogenous opioid system, including peptides derived from proenkephalin, has been implicated in the cellular response to ischemic injury, particularly in the brain. Preclinical studies suggest a neuroprotective role for enkephalins in the context of stroke.
Animal studies have shown that opioid peptides can play a role in ischemic preconditioning, a phenomenon where a brief, non-injurious ischemic episode protects against a subsequent, more severe ischemic event. ahajournals.org This protection is thought to be mediated, in part, by the activation of opioid receptors. In models of cerebral ischemia, such as permanent middle cerebral artery occlusion in mice, the downstream signaling pathways of opioid receptors are being investigated to understand their protective mechanisms. nih.govnih.gov While direct studies on proenkephalin knockout mice in ischemic stroke are limited in the provided results, the known function of its products in cardioprotection and the high density of opioid receptors in the brain point towards a significant role in ischemic tolerance. amazonaws.com
Regulation in Models of Cardiovascular and Renal Dysfunction (Mechanistic)
The proenkephalin system has been shown to be involved in the pathophysiology of both cardiovascular and renal dysfunction in preclinical models. ahajournals.orgmdpi.com Enkephalins exert several effects on the cardiovascular system, including reducing myocardial contractility, heart rate, and blood pressure. ahajournals.orgahajournals.org
In animal models of heart failure, the enkephalinergic system is activated. mdpi.com Proenkephalin mRNA is present in rodent cardiomyocytes, indicating local synthesis of enkephalins within the heart. mdpi.com This local system may play a role in the heart's response to stress and injury.
With regard to renal function, enkephalins have been shown to increase renal blood flow and urinary output in animal studies. ahajournals.orgresearchgate.net The kidney has a high density of delta opioid receptors, second only to the central nervous system. nih.gov In murine models of renal fibrosis, interstitial cells are the primary site of renal Penk expression, making it a potential biomarker for interstitial damage. nih.gov Studies in animal models of acute kidney injury (AKI) have shown that proenkephalin levels can predict the development of AKI. nih.govnih.govmedicaldialogues.in
Table 4: Proenkephalin A in Preclinical Models of Cardiovascular and Renal Dysfunction
| Dysfunction Model | Animal Model | Key Mechanistic Findings |
|---|---|---|
| Heart Failure | Rat | Upregulation of the kappa opioidergic system in the left ventricular myocardium in response to volume overload. mdpi.com |
| Renal Fibrosis | Mouse | Interstitial cells are the main source of renal Penk expression. nih.gov |
| Acute Kidney Injury | Sepsis models | PENK levels independently predict the occurrence of AKI. nih.gov |
Impact on Blood-Brain Barrier Integrity (Mechanistic)
The influence of Proenkephalin A and its derived peptides on the integrity of the blood-brain barrier (BBB) is an area of ongoing investigation. The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.
While direct mechanistic studies from the provided search results are limited, the presence and activity of enkephalins within the central nervous system imply a potential interaction with the BBB. Opioid receptors are present on brain endothelial cells, the primary component of the BBB. Activation of these receptors could potentially modulate the permeability and transport functions of the BBB. In conditions such as ischemic stroke, where BBB breakdown is a critical component of the pathophysiology, the neuroprotective effects of enkephalins may be partly mediated by preserving BBB integrity. Further preclinical research is needed to elucidate the precise mechanisms by which proenkephalin-derived peptides influence the BBB in both physiological and pathological states.
Methodological Approaches and Research Tools for Studying Proenkephalin a
Genetic Manipulation Techniques
Genetic engineering provides powerful tools to understand the in vivo roles of proenkephalin A by manipulating its expression.
Transgenic Mouse Models: These models are instrumental in studying the regulation of the proenkephalin gene. Researchers can create transgenic mice where specific regulatory sequences of the proenkephalin gene are linked to a reporter gene, such as β-galactosidase. This allows for the visualization and tracking of gene expression in response to various pharmacological and physiological stimuli within the brain. Such models have been particularly useful for investigating the mechanisms of how exogenous opioids regulate endogenous opioid gene expression, contributing to our understanding of opioid dependence.
Knockout Models: Gene knockout technology allows for the creation of mice that lack a functional proenkephalin gene (Penk1−/−). These models are crucial for elucidating the physiological functions of proenkephalin A and its derived peptides. For instance, studies on Penk1−/− mice have investigated the role of this precursor in bone metabolism. While initial observations did not reveal an obvious bone phenotype in these mice, further ex vivo studies of osteoblast primary cultures from these animals showed impaired differentiation and activity, suggesting a cell-autonomous role for Penk1 in osteoblasts. This highlights the complexity of in vivo systems where other neuropeptides might compensate for the absence of Penk1.
Gene Fusion Constructs: This technique involves fusing the proenkephalin gene or its regulatory elements with other genes, often reporter genes. This approach is fundamental to creating the transgenic models described above, where the expression of a reporter molecule is driven by the proenkephalin gene's promoter and enhancer regions. This enables researchers to indirectly monitor the activity of the proenkephalin gene.
Molecular Biology Techniques
These techniques are essential for quantifying and localizing the messenger RNA (mRNA) that codes for proenkephalin A, providing insights into the gene's expression levels and spatial distribution.
Real-time PCR (Polymerase Chain Reaction): Real-time PCR is a highly sensitive method for quantifying mRNA levels. However, its accuracy is highly dependent on the use of appropriate reference genes whose expression does not change under the experimental conditions being studied. It has been shown that the expression of some commonly used reference genes, like GAPDH, can be significantly altered in certain conditions, which would introduce errors in the quantification of the target mRNA if used for normalization.
Northern Blot Analysis: Northern blotting is a classic technique used to detect and measure the size of specific RNA molecules in a sample. It involves separating RNA by size via gel electrophoresis and then transferring it to a membrane, where a labeled probe specific for the proenkephalin A mRNA can be used for detection. This method can provide information about mRNA integrity and the presence of splice variants.
In Situ Hybridization (ISH): This technique allows for the localization of specific mRNA sequences within the anatomical context of tissues or even single cells. By applying a labeled probe complementary to the proenkephalin A mRNA sequence to tissue sections, researchers can visualize which cells are expressing the gene. For example, in situ hybridization has been used to confirm the expression of proenkephalin across the dorsal-ventral axis of the nucleus accumbens. Quantitative in situ hybridization can also be used to measure changes in mRNA levels in specific brain regions under different conditions.
Protein Detection and Quantification Assays
A variety of immunoassays and other protein-centric techniques are used to detect and quantify the proenkephalin A precursor and its processed peptide products.
Radioimmunoassay (RIA): RIA is a highly sensitive technique that has been used to measure the levels of proenkephalin-derived peptides. For example, a specific RIA for met-enkephalin (B1676343) was used to assess the processing of proenkephalin in breast cancer cell lines. Highly specific RIAs for (Met5)-enkephalin, (Leu5)-enkephalin, and (Met5)-enkephalin-Arg6-Phe7 have also been employed to characterize proenkephalin intermediates in brain tissue.
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. Sandwich ELISAs have been developed for the quantitative measurement of human proenkephalin A in various biological fluids, including serum, plasma, and cerebrospinal fluid. These assays use two antibodies that bind to different epitopes on the proenkephalin molecule, offering high specificity. The analytical performance of ELISAs for a stable fragment of proenkephalin A (PENK; proenkephalin 119-159) has been thoroughly evaluated, demonstrating their accuracy and precision for clinical applications.
Western Blot Analysis: Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract. It involves separating proteins by mass, transferring them to a membrane, and then using antibodies to detect the protein of interest. This technique has been used to identify a 46 kDa form of proenkephalin in human and mouse breast tumor cell lines and to detect the processing enzymes PC1 and PC2 that are involved in its cleavage.
Immunofluorescence Microscopy: This technique uses antibodies conjugated to fluorescent dyes to visualize the location of specific proteins within cells or tissues. It provides spatial information about protein distribution at the subcellular level.
Table 1: Comparison of Immunoassays for Proenkephalin A Detection
| Assay Type | Principle | Common Analytes | Sample Types | Key Features |
|---|---|---|---|---|
| Radioimmunoassay (RIA) | Competitive binding of a radiolabeled antigen and an unlabeled antigen to a limited amount of antibody. | Met-enkephalin, Leu-enkephalin, Met-enkephalin-Arg-Phe | Tissue extracts, Cell lysates | High sensitivity, requires handling of radioactive materials. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | An enzyme-conjugated antibody is used to detect and quantify the target antigen. | Proenkephalin A, Proenkephalin A 119-159 (PENK) | Serum, Plasma, Cerebrospinal Fluid | High specificity (sandwich format), quantitative, suitable for high-throughput screening. |
Q & A
Q. How can researchers mitigate variability in Proenkephalin A processing studies?
- Methodological Answer: Standardize tissue collection protocols to minimize post-mortem degradation. Use orthogonal assays (e.g., RIA + MS) for cross-validation. Include internal controls (e.g., spiked synthetic peptides) to normalize batch effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
